molecular formula C5H6N2O2 B1663383 5-Methyl-1H-pyrazole-3-carboxylic acid CAS No. 402-61-9

5-Methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1663383
CAS RN: 402-61-9
M. Wt: 126.11 g/mol
InChI Key: WSMQKESQZFQMFW-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazole-3-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain . The molecular formula of this compound is C5H6N2O2 .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis example involves the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride and N, N-diisopropylethylamine in DMF at room temperature, followed by the hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-pyrazole-3-carboxylic acid comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Key is WSMQKESQZFQMFW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-pyrazole-3-carboxylic acid include a melting point of 241 °C, a boiling point of 388.8±22.0 °C, and a density of 1.404±0.06 g/cm3 . It is soluble in dimethyl sulfoxide .

Scientific Research Applications

Coordination Complexes and Crystal Structures

  • Synthesis in Coordination Chemistry : Pyrazole-dicarboxylate acid derivatives, including 5-Methyl-1H-pyrazole-3-carboxylic acid, are used in synthesizing coordination complexes with metals like Cu, Co, and Zn. These complexes exhibit interesting structural properties due to their mononuclear chelate complexes formation, making them significant in coordination chemistry (Radi et al., 2015).

Experimental and Theoretical Chemistry

  • Spectral and Theoretical Investigations : The compound has been the subject of combined experimental and theoretical studies to understand its structural and spectral characteristics. These studies include NMR, FT-IR spectroscopy, and density functional theory (DFT) analyses, which are crucial for understanding the molecular behavior of such compounds (Viveka et al., 2016).

Material Science and Engineering

  • Synthesis of Metal Coordination Polymers : Research has shown the use of 5-Methyl-1H-pyrazole-3-carboxylic acid derivatives in the synthesis of metal coordination polymers. These polymers have applications in materials science due to their diverse structural forms and properties like chirality and luminescence (Cheng et al., 2017).

Corrosion Inhibition

  • As Corrosion Inhibitors : Derivatives of 5-Methyl-1H-pyrazole-3-carboxylic acid have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds show significant potential in reducing the corrosion rate, which is valuable in industrial applications (Herrag et al., 2007).

Pharmaceutical and Medicinal Chemistry

  • Antibacterial Activity : Some derivatives of 1H-pyrazole-3-carboxylic acid have shown antibacterial activities against various microorganisms, indicating potential applications in the development of new antibacterial agents (Akbas et al., 2005).

Safety And Hazards

5-Methyl-1H-pyrazole-3-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at room temperature and kept away from oxidizing agents .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, 5-Methyl-1H-pyrazole-3-carboxylic acid could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

5-methyl-1H-pyrazole-3-carboxylic acid
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InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQKESQZFQMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193198
Record name 5-Methylpyrazole-3-carboxylic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrazole-3-carboxylic acid

CAS RN

402-61-9, 696-22-0
Record name 5-Methyl-1H-pyrazole-3-carboxylic acid
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Record name 5-Methylpyrazole-3-carboxylic acid
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Record name 5-Methylpyrazole-3-carboxylic acid
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Record name 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Record name 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

To a solution of 1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, 13, 0.28 g (0.6 mmol) in EtOH (2 mL) was added a solution of LiOH (0.15 g in 0.5 ml H2O). The resulting mixture was heated at 100° C. on microwave for 10 minutes. The mixture was poured into water (20 mL) and extracted with EtOAc (3×15 mL). The organic layers were combined, washed with brine (30 mL), dried (MgSO4) and the volatiles removed in vacuo to yield 5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid, 14 as a white solid.
Name
1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
ML Cheng, W Han, Q Liu, JT Bao, ZF Li… - Journal of …, 2014 - Taylor & Francis
… Two new coordination polymers, {[Pb(HMPCA) 2 ]} n (1) and {[Sr(HMPCA) 2 (H 2 O) 2 ]·H 2 O} n (2) (H 2 MPCA = 5-methyl-1H-pyrazole-3-carboxylic acid), have been synthesized and …
Number of citations: 28 www.tandfonline.com
S Altürk, D Avcı, Ö Tamer, Y Atalay - Journal of Molecular Structure, 2018 - Elsevier
… Considering the results of the synthesized crystal structure of 5–methyl–1H–pyrazole–3–carboxylic acid and copper (II) sulphate complex, some of IR stretching vibration values were …
Number of citations: 29 www.sciencedirect.com
S Radi, A Yahyi, A Ettouhami, AC Jha, NN Adarsh… - Polyhedron, 2015 - Elsevier
… -5-methyl-1H-pyrazole-3-carboxylic acid [L1], 1-[(3-carboxy-5-methyl-1H-pyrazol-1-yl) methyl]-5-methyl-1H-pyrazole-3-carboxylic acid … propyl]-5-methyl-1H-pyrazole-3-carboxylic acid …
Number of citations: 19 www.sciencedirect.com
S Radi, M El-Massaoudi, H Benaissa… - New Journal of …, 2017 - pubs.rsc.org
… -1,2-diyl)bis(5-methyl-1H-pyrazole-3-carboxylic acid) (H2L1), 1,1′-(… (5-methyl-1H-pyrazole-3-carboxylic acid) (H2L2), 1,1′-(butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carboxylic acid…
Number of citations: 22 pubs.rsc.org
F Li, X Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2021 - degruyter.com
… A mixture of CoCl 2 ⋅3H 2 O (23.79 mg), 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (8.50 mg), 1-(4-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (12.31 mg) and acetonitrile/…
Number of citations: 1 www.degruyter.com
L Yu, X Wang, M Cheng, H Rong, Y Song… - Crystal Growth & …, 2018 - ACS Publications
… with functional properties based on 3,4-pyrazoledicarboxylic acid, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, 1H-pyrazole-4-carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid, 1-…
Number of citations: 39 pubs.acs.org
翟长伟, 程美令, 韩伟, 刘畸 - researchgate.net
One monomeric complex [Mn (HMPCA) 2 (phen)] 2H2O (1) and one 1D coordination polymer [Cd2 (HMPCA) 2 (phen) 2 (H2O) 2] 2H2O (2) with binuclear structural unit (…
Number of citations: 0 www.researchgate.net
L Herrag, A Chetouani, S Elkadiri, B Hammouti… - Portugaliae …, 2008 - peacta.org
… )-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester (P1) and 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5methyl-1H-pyrazole-3-carboxylic acid ethyl ester (P2) was …
Number of citations: 81 peacta.org
M Cheng, J Bao, Y Wu, B Yang, Q Wang… - …, 2018 - Wiley Online Library
… Besides, only a few of transition metal complexes containing bis(5-methyl-1H-pyrazole-3-carboxylic acid)alkane ligands have been reported.21-23 However, the researches of using bis(…
C Mei-Ling, W Shen, T Li-Zhi-Peng, L Qi - Chinese Journal of …, 2016 - hero.epa.gov
… coordination polymers, {[Co (HMPCA)(2) (4,4'-bpy)](2)center dot 5H(2)O} (1) and {[Ni(HMPCA)(2)(pyz)]center dot 5H(2)O}(n) (2) (H(2)MPCA=5-methyl-1H-pyrazole-3-carboxylic acid, 4,4'…
Number of citations: 5 hero.epa.gov

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